3-(2,5-Dioxopyrrolidin-1-yl)-4-methylbenzoic acid
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Overview
Description
“3-(2,5-Dioxopyrrolidin-1-yl)-4-methylbenzoic acid” is a chemical compound with the molecular formula C11H9NO4 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “3-(2,5-Dioxopyrrolidin-1-yl)-4-methylbenzoic acid” is based on its molecular formula C11H9NO4 . The InChI code for this compound is 1S/C11H9NO4/c13-9-4-5-10 (14)12 (9)8-3-1-2-7 (6-8)11 (15)16/h1-3,6H,4-5H2, (H,15,16) .Physical And Chemical Properties Analysis
“3-(2,5-Dioxopyrrolidin-1-yl)-4-methylbenzoic acid” is a solid substance at room temperature . It has a molecular weight of 219.2 .Scientific Research Applications
Anticonvulsant Research
The compound has been used in the development of new anticonvulsant drugs. Researchers have discovered a series of hybrid pyrrolidine-2,5-dione derivatives with potent anticonvulsant properties . The most potent anticonvulsant activity and favorable safety profile was demonstrated for a specific compound .
Pain Management
The compound has shown potential in pain management. One of the derivatives was proven effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice .
Chromophore Derivatives in Polymer Synthesis
The compound has been used in the synthesis of chromophore derivatives for applications in electrochemical and optoelectronic properties of polymers. This research highlights the potential of such derivatives in developing conducting polymers with diverse electronic and optical behaviors.
Antineoplastic Screening
The compound has been used in the screening of antineoplastic agents. A structurally related compound was evaluated for its anticancer activity, showing selective inhibition of tumor cell growth in certain lines.
Synthesis of Oxadiazole and Chromenone Derivatives
Development of Heterocyclic Systems
The compound has been used in the development of heterocyclic systems. A chromen-6-yl compound was utilized as a synthetic intermediate for constructing various heterocyclic systems.
Polymorphism Studies
The compound has been used in polymorphism studies. A detailed study was conducted on the polymorphic structures of chromen-2-one derivatives, highlighting the importance of such compounds in the development of new pharmaceuticals with potential anticancer properties.
Crosslinking Reagent
The compound is a heterobifunctional crosslinking reagent, meaning it contains two functional groups that can react with different types of molecules. This makes it useful in a variety of chemical reactions and syntheses.
Mechanism of Action
Target of Action
Similar compounds such as pyrrolidine-2,5-dione derivatives have been found to have potent anticonvulsant properties . These compounds are known to interact with calcium channels, specifically Cav 1.2 (L-type) channels .
Mode of Action
It is suggested that similar compounds inhibit calcium currents mediated by cav 12 (L-type) channels . This inhibition could potentially alter the electrical activity in neurons, thereby preventing the abnormal electrical discharges that cause seizures.
Biochemical Pathways
The inhibition of cav 12 (L-type) channels can affect various cellular processes, including muscle contraction, hormone secretion, and neuronal signaling .
Pharmacokinetics
Similar compounds have shown high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of cyp3a4, cyp2d6, and cyp2c9 isoforms of cytochrome p450 . These properties suggest that the compound may have good bioavailability and a favorable safety profile.
Result of Action
Similar compounds have shown potent anticonvulsant activity in animal seizure models . This suggests that the compound may have potential therapeutic effects in the treatment of epilepsy.
properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-7-2-3-8(12(16)17)6-9(7)13-10(14)4-5-11(13)15/h2-3,6H,4-5H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWXNJRVULDSKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)N2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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